Flt3/itd-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flt3/itd-IN-3 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is particularly significant due to its ability to inhibit the internal tandem duplication (ITD) mutations within the FLT3 gene, which are associated with poor prognosis in AML patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flt3/itd-IN-3 typically involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions can vary, but common methods include:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups that enhance the compound’s binding affinity to the FLT3 receptor.
Step 3: Final coupling reactions to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Flt3/itd-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic potentials .
Scientific Research Applications
Flt3/itd-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.
Biology: Helps in understanding the role of FLT3 mutations in cellular signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.
Industry: Utilized in the development of diagnostic assays for detecting FLT3 mutations
Mechanism of Action
Flt3/itd-IN-3 exerts its effects by binding to the FLT3 receptor and inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are involved in cellular proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of AML cells .
Comparison with Similar Compounds
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A more selective FLT3 inhibitor with a different binding profile.
Quizartinib: Known for its high potency against FLT3-ITD mutations
Uniqueness of Flt3/itd-IN-3
This compound is unique due to its specific targeting of FLT3-ITD mutations, which are associated with a particularly poor prognosis in AML patients. Its ability to inhibit these mutations more effectively than other compounds makes it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C22H26ClN7O2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
N-(2-chloro-4-morpholin-4-ylphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H26ClN7O2/c23-18-12-16(29-8-10-32-11-9-29)3-4-19(18)27-22(31)17-14-25-30-7-5-20(28-21(17)30)26-15-2-1-6-24-13-15/h3-5,7,12,14-15,24H,1-2,6,8-11,13H2,(H,26,28)(H,27,31)/t15-/m1/s1 |
InChI Key |
PCGXWBCXAWPIRK-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl |
Canonical SMILES |
C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.